Indoramine
Overview
Description
Indoramin, also known by the trade names Baratol and Doralese, is a piperidine antiadrenergic agent . It is an alpha-1 selective adrenoceptor antagonist with direct myocardial depression action, which means it does not result in reflex tachycardia . It is also used in benign prostatic hyperplasia (BPH) .
Synthesis Analysis
Indoramin is commonly synthesized from tryptophol . One study involved alkylation of 4-benzamidopyridine with 3-(2-Bromoethyl)-1H-indole to give a quaternary salt; this intermediate was then hydrogenated with a Raney nickel catalyst to give indoramine .
Molecular Structure Analysis
The molecular formula of Indoramin is C22H25N3O . The IUPAC name is N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}benzamide .
Physical And Chemical Properties Analysis
Indoramin has a molecular weight of 347.5 g/mol . The compound is a member of tryptamines . The InChIKey, a unique identifier for chemical substances, for Indoramin is JXZZEXZZKAWDSP-UHFFFAOYSA-N .
Scientific Research Applications
Therapeutic Potential in Chronic Anal Fissure
Indoramine, recognized as an α1-adrenoceptor antagonist, has demonstrated potential in reducing anal resting pressure. A 2001 study explored this therapeutic potential in a double-blind randomized placebo-controlled trial, assessing the effects of oral indoramine on patients with chronic anal fissure. The results highlighted indoramine's promise as a treatment option in this context (Pitt et al., 2001).
Role in Hypertension Management
A 2004 study focused on the metabolism of indoramine, revealing its extensive metabolism and minimal unchanged compound in urine. The research provides insights into the drug's absorption, metabolism, and excretion, crucial for understanding its efficacy in managing hypertension (Franklin et al., 2004).
Involvement in Anti-inflammatory Activity
Indoramine's role in anti-inflammatory activity has been highlighted in research examining its effects on analgesic and antidepressant drugs in pain- or stress-evoked gene expression. The study emphasized its potential impact on neurokinin-1 receptor and brain-derived neurotrophic factor gene expression, indicating its significance in addressing inflammatory conditions (Durić & McCarson, 2006).
Pharmacokinetics in Different Populations
Understanding the pharmacokinetics of indoramine, especially in various demographic groups, is vital for its clinical application. A study conducted in 2004 evaluated its pharmacokinetics in middle-aged male and female volunteers, offering insights into gender-related differences in drug metabolism and response (Norbury et al., 2004).
Genetic Influence on Indoramine Metabolism
The impact of genetic factors on indoramine's metabolism was explored in a study, providing valuable information on individual variations in drug response. This research is crucial for personalized medicine, as it sheds light on the genetic polymorphism affecting indoramine's oxidative metabolism (Pierce et al., 2004).
Impact on Cardiovascular Parameters
A 2005 study examined indoramine's effects on cardiovascular parameters, specifically in the context of khat chewing. This research contributes tounderstanding the drug's influence on systolic blood pressure and pulse rate, providing insights into its cardiovascular effects and potential therapeutic applications in hypertension and other cardiovascular disorders (Hassan et al., 2005).
Indoramine in Indole Alkaloid Research
Indoramine, as an indole alkaloid, plays a part in broader pharmacological research. Its presence in various clinical therapeutic agents highlights the diverse biological activities of indole nucleus-containing molecules. This research underscores the importance of indole alkaloids in medicinal chemistry, including their anticancer, antidiabetic, and other therapeutic properties (Tantak et al., 2013).
Indoramine's Role in Alpha-1 Adrenoceptor Blockade
Research on alpha-1 adrenoceptor blockade has demonstrated indoramine's ability to reduce anal resting pressures in patients with chronic anal fissure. This study, dating back to 2000, provides foundational understanding of indoramine's mechanism of action in conditions where reduction in anal pressure is beneficial (Pitt et al., 2000).
Safety And Hazards
Indoramin has several side effects including drowsiness, dizziness, dry mouth, nasal congestion, headache, fatigue, weight gain, hypotension, postural hypotension, depression, problems with ejaculation, diarrhea, nausea, increased need to pass urine, and palpitations . On May 31, 2013, the French National Agency for the Safety of Medicines and Health Products (ANSM) concluded that the benefit/risk ratio of this product was unfavorable and withdrew Vidora’s marketing authorization and recalled its batches from the market .
properties
IUPAC Name |
N-[1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c26-22(17-6-2-1-3-7-17)24-19-11-14-25(15-12-19)13-10-18-16-23-21-9-5-4-8-20(18)21/h1-9,16,19,23H,10-15H2,(H,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZZEXZZKAWDSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=C2)CCC3=CNC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048370 | |
Record name | Indoramin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
51.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49671666 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Indoramin | |
CAS RN |
26844-12-2 | |
Record name | Indoramin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26844-12-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indoramin [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026844122 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indoramin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08950 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Indoramin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Indoramin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.659 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | INDORAMIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Z802HMY7H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
208-210 | |
Record name | Indoramin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08950 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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